FenofibricAcid1-Carboxyl-1-methylethylEster
Overview
Description
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also known as 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid 1-Carboxyl-1-methylethyl Ester, is a chemical compound with the molecular formula C21H21ClO6 and a molecular weight of 404.84 g/mol . This compound is primarily used in the pharmaceutical industry as an impurity standard for fenofibrate, a drug used to treat hypercholesterolemia and hypertriglyceridemia .
Scientific Research Applications
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is used in various scientific research applications, including:
Pharmaceutical Research: As an impurity standard for fenofibrate, it is used in the quality control and analytical studies of fenofibrate formulations.
Toxicology Studies: Used in toxicity studies to understand the safety profile of fenofibrate and its impurities.
Analytical Chemistry: Employed in the development and validation of analytical methods for the detection and quantification of fenofibrate impurities.
Biological Research: Investigated for its potential biological activities and interactions with biological targets.
Mechanism of Action
Target of Action
The primary target of this compound is the peroxisome proliferator receptor alpha (PPARα) . PPARα is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism .
Mode of Action
This compound acts by activating the transcription factor PPARα . Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and oxidation, leading to decreased triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C) levels .
Biochemical Pathways
The activation of PPARα by this compound affects several biochemical pathways. It increases the expression of lipoprotein lipase, which enhances the clearance of triglycerides . It also inhibits the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase . Additionally, it increases the synthesis of apolipoproteins A-I and A-II, which are components of HDL-C .
Pharmacokinetics
Upon oral administration, this compound is readily and entirely transformed into fenofibric acid
Result of Action
The activation of PPARα by this compound leads to a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apolipoprotein B levels, while increasing HDL-C levels . This results in improved lipid profiles in individuals with hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific conditions of the biochemical environment .
Cellular Effects
It’s believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s hypothesized that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of FenofibricAcid1-Carboxyl-1-methylethylEster vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It’s believed that this compound interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s hypothesized that this compound interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s believed that this compound may be directed to specific compartments or organelles due to certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester typically involves the esterification of fenofibric acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form fenofibric acid and isopropanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: Fenofibric acid and isopropanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: The parent compound, used to treat hypercholesterolemia and hypertriglyceridemia.
Clofibrate: Another fibrate used to lower lipid levels in the blood.
Gemfibrozil: A fibrate that also activates PPARα and is used to treat hyperlipidemia.
Uniqueness
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is unique in its specific use as an impurity standard for fenofibrate. Its structural similarity to fenofibrate allows it to be used in analytical methods to ensure the purity and quality of fenofibrate formulations .
Properties
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSZPQHMJDXVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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